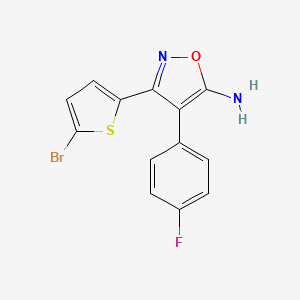

3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine

CAS No.: 1097153-77-9

Cat. No.: VC3355580

Molecular Formula: C13H8BrFN2OS

Molecular Weight: 339.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097153-77-9 |

|---|---|

| Molecular Formula | C13H8BrFN2OS |

| Molecular Weight | 339.18 g/mol |

| IUPAC Name | 3-(5-bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C13H8BrFN2OS/c14-10-6-5-9(19-10)12-11(13(16)18-17-12)7-1-3-8(15)4-2-7/h1-6H,16H2 |

| Standard InChI Key | BXXLZSMGVCTZJJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(S3)Br)N)F |

| Canonical SMILES | C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(S3)Br)N)F |

Introduction

Chemical Identity and Structure

3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring multiple functional groups that contribute to its unique chemical properties. The compound comprises a central 1,2-oxazole ring substituted with three key structural elements: a bromothiophene moiety, a fluorophenyl group, and an amine functionality. This structural complexity gives the compound distinctive characteristics that may be exploited for various applications, particularly in medicinal chemistry. The compound incorporates both electron-withdrawing groups (bromine and fluorine) and an electron-donating group (amine), creating an interesting electronic distribution that affects its reactivity and binding properties.

Structural Components

The molecule can be broken down into three main structural components that define its chemical identity:

-

A 5-bromothiophene moiety at position 3 of the oxazole ring

-

A 4-fluorophenyl group at position 4 of the oxazole ring

-

An amine group at position 5 of the oxazole ring

The presence of these specific functional groups creates a unique electronic and spatial arrangement that influences the compound's chemical behavior, stability, and potential biological activity.

Physicochemical Properties

The compound presents a distinct profile of physicochemical properties that are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1097153-77-9 |

| Molecular Formula | C₁₃H₈BrFN₂OS |

| Molecular Weight | 339.18 g/mol |

| Standard InChI | InChI=1S/C13H8BrFN2OS/c14-10-6-5-9(19-10)12-11(13(16)18-17-12)7-1-3-8(15)4-2-7/h1-6H,16H2 |

| Standard InChIKey | BXXLZSMGVCTZJJ-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(S3)Br)N)F |

| Appearance | Data not available in sources |

| LogP (calculated) | Approximately 5.06 (estimated from similar structures) |

The compound contains a bromine atom on the thiophene ring and a fluorine atom on the phenyl ring, both of which are halogens known to enhance metabolic stability and influence binding interactions in biological systems .

Structural Analysis and Chemical Characteristics

The 1,2-oxazole core of the compound belongs to the class of five-membered heterocycles, which are widely used in pharmaceutical and agrochemical industries. The 1,2-oxazole ring (also called isoxazole) consists of a five-membered ring containing adjacent oxygen and nitrogen atoms, creating a unique electronic distribution that affects the compound's reactivity .

Electronic Properties

The 5-bromothiophene moiety introduces interesting electronic properties to the molecule. Thiophene is a sulfur-containing heterocycle with aromatic properties. The presence of bromine, an electron-withdrawing group, at position 5 of the thiophene ring modifies the electronic distribution across the entire system. Similarly, the 4-fluorophenyl group contributes to the electronic character of the molecule, with fluorine being highly electronegative and influencing both the reactivity and potential binding interactions of the compound .

The amine group at position 5 of the oxazole ring provides a site for hydrogen bonding and further derivatization, making it a versatile point for structural modifications in drug design. The amino group also serves as a potential pharmacophore feature for interaction with biological targets .

Structural Relationships

This compound shares structural similarities with other bioactive molecules containing the 1,2-oxazole scaffold. The oxazole ring is present in various compounds with documented biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The particular substitution pattern in 3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine creates a unique chemical entity with potential pharmacological properties distinct from other oxazole derivatives .

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine and related compounds is crucial for rational drug design and optimization.

Key Structural Features Affecting Activity

Several structural elements potentially influence the biological activity of the compound:

-

The oxazole ring: Serves as a rigid scaffold that positions other functional groups in specific spatial orientations

-

The bromothiophene moiety: The bromine atom can engage in halogen bonding, enhancing binding affinity to target proteins

-

The fluorophenyl group: Fluorine substitution is known to improve metabolic stability and modify the electronic properties of the phenyl ring

-

The amino group: Provides hydrogen bonding capabilities and can serve as a site for further structural modification

Modifications to these key structural elements could significantly impact the compound's biological activity profile .

Comparative Analysis with Related Compounds

When compared to structurally related compounds like N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide, the target compound differs in several aspects:

Future Research Directions

3-(5-Bromothiophen-2-yl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine represents a compound with considerable potential for further research and development. Several promising research directions could be pursued to better understand and exploit its properties.

Comprehensive Pharmacological Evaluation

Systematic screening of the compound against a wide range of biological targets would provide valuable insights into its potential therapeutic applications. This could include:

-

In vitro assays against cancer cell lines

-

Antimicrobial screening against bacterial and fungal pathogens

-

Enzyme inhibition assays, particularly for kinases and proteases

-

Evaluation of anti-inflammatory properties

These studies would help identify the most promising therapeutic applications for further development .

Structural Modifications and SAR Studies

Developing a library of structural analogs by modifying key functional groups would enable comprehensive structure-activity relationship studies. Potential modifications could include:

-

Variation of the halogen substituents (replacing bromine or fluorine with other halogens)

-

Modification of the heterocyclic core (replacing thiophene or oxazole with bioisosteric heterocycles)

-

Derivatization of the amine group to create amides, sulfonamides, or ureas

-

Introduction of additional substituents to optimize pharmacokinetic properties

Such studies would provide valuable insights for optimizing activity and drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume